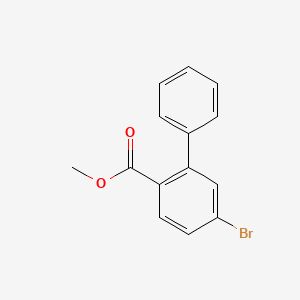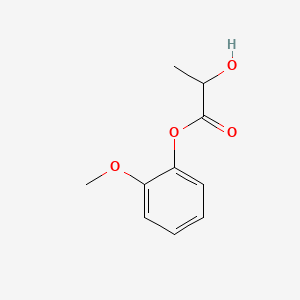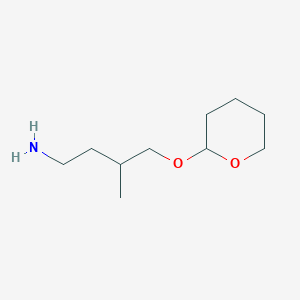
1-(Azetidin-1-yl)-2,2-dichloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2,2-dichloroethan-1-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)-2,2-dichloroethan-1-one typically involves the reaction of azetidine with dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme can be represented as follows:
Azetidine+Dichloroacetyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azetidin-1-yl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The azetidine ring can be subjected to oxidation or reduction under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the azetidine ring.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding amine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(Azetidin-1-yl)-2-azidoethan-1-one.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2,2-dichloroethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound serves as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2,2-dichloroethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone: This compound shares the azetidine ring but has different substituents, leading to distinct biological activities.
N-substituted-3-chloro-2-azetidinone derivatives: These compounds also contain the azetidine ring and are studied for their anticonvulsant properties.
Uniqueness: 1-(Azetidin-1-yl)-2,2-dichloroethan-1-one is unique due to the presence of two chlorine atoms, which impart distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry.
Conclusion
This compound is a compound of considerable interest in various scientific fields. Its unique structure and reactivity make it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Propriétés
Numéro CAS |
73512-38-6 |
|---|---|
Formule moléculaire |
C5H7Cl2NO |
Poids moléculaire |
168.02 g/mol |
Nom IUPAC |
1-(azetidin-1-yl)-2,2-dichloroethanone |
InChI |
InChI=1S/C5H7Cl2NO/c6-4(7)5(9)8-2-1-3-8/h4H,1-3H2 |
Clé InChI |
CXUNBAWUSOXVRK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


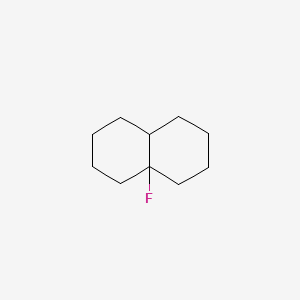
![Benzyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13962255.png)
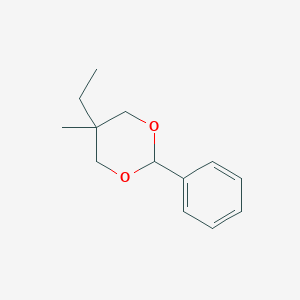
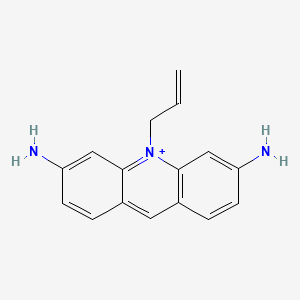
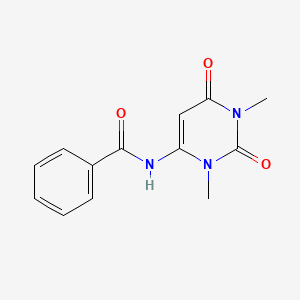
![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)

![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13962279.png)

![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)
